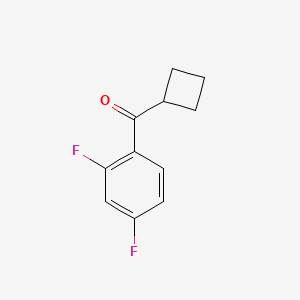

Cyclobutyl 2,4-difluorophenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclobutyl-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUBSOCKJIWUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642551 | |

| Record name | Cyclobutyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-26-9 | |

| Record name | Cyclobutyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cyclobutyl 2,4-difluorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Cyclobutyl 2,4-difluorophenyl ketone, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride. This document outlines the underlying chemical principles, a detailed experimental protocol, and the characterization of the final product. Safety considerations and alternative synthetic strategies are also discussed to provide a well-rounded and practical resource for researchers in the field.

Introduction

This compound, with the CAS Number 898791-26-9, is a fluorinated aryl ketone of significant interest in the pharmaceutical industry. The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The cyclobutyl group introduces a degree of conformational constraint and three-dimensionality that can be advantageous for optimizing ligand-receptor interactions. This guide focuses on the most common and efficient method for its preparation: the Friedel-Crafts acylation.

Core Synthesis: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

Reaction Scheme

Caption: Friedel-Crafts acylation of 1,3-difluorobenzene.

Mechanism

The reaction is initiated by the activation of cyclobutanecarbonyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This forms a highly electrophilic acylium ion. The electron-rich 1,3-difluorobenzene then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the desired ketone, along with the regeneration of the catalyst and the formation of hydrogen chloride.

Sources

An In-depth Technical Guide to (Cyclobutyl)(2,4-difluorophenyl)methanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

(Cyclobutyl)(2,4-difluorophenyl)methanone, identified by the CAS Number 898791-26-9 , is a fluorinated aryl ketone that has garnered significant interest within the drug discovery and development landscape.[1] Its molecular structure, which marries a rigid cyclobutyl moiety with an electron-deficient 2,4-difluorophenyl ring, offers a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The cyclobutane scaffold can impart conformational rigidity and improved metabolic stability, while the difluorophenyl group can enhance binding affinity and modulate pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview of (Cyclobutyl)(2,4-difluorophenyl)methanone, from its synthesis and characterization to its potential applications in medicinal chemistry.

Physicochemical Properties: A Snapshot

A clear understanding of the physicochemical properties of (Cyclobutyl)(2,4-difluorophenyl)methanone is fundamental to its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 898791-26-9 | [1] |

| Molecular Formula | C₁₁H₁₀F₂O | [1][4] |

| Molecular Weight | 196.19 g/mol | [4] |

| IUPAC Name | (Cyclobutyl)(2,4-difluorophenyl)methanone | [1] |

| Canonical SMILES | C1CC(C1)C(=O)C2=CC(=C(C=C2)F)F | |

| InChI Key | SFUBSOCKJIWUSM-UHFFFAOYSA-N | [1] |

Synthesis Pathway: A Focus on Friedel-Crafts Acylation

The most logical and widely employed synthetic route to (Cyclobutyl)(2,4-difluorophenyl)methanone is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The underlying principle of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from cyclobutanecarbonyl chloride through the action of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of the 1,3-difluorobenzene ring. The fluorine atoms on the aromatic ring are deactivating, yet they direct the incoming electrophile to the ortho and para positions. In the case of 1,3-difluorobenzene, the 4-position is the most sterically accessible and electronically favorable site for acylation, leading to the desired 2,4-difluorophenyl product.

Sources

Cyclobutyl 2,4-difluorophenyl ketone chemical properties

An In-depth Technical Guide to Cyclobutyl 2,4-difluorophenyl ketone

Abstract

This compound, a fluorinated aryl ketone, represents a significant building block in modern medicinal chemistry and drug discovery. The incorporation of a difluorophenyl group offers modulation of physicochemical properties such as lipophilicity and metabolic stability, while the cyclobutyl moiety provides a unique three-dimensional scaffold that can enhance binding affinity and pharmacological profiles.[1][2][3] This guide provides a comprehensive technical overview of its core chemical properties, a plausible synthetic pathway, detailed spectroscopic analysis, characteristic reactivity, and its potential applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, with the IUPAC name cyclobutyl-(2,4-difluorophenyl)methanone, is a small molecule primarily utilized as a synthetic intermediate.[4] Its key identifiers and computed properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | cyclobutyl-(2,4-difluorophenyl)methanone | [4] |

| CAS Number | 898791-26-9 | [4] |

| Molecular Formula | C₁₁H₁₀F₂O | [4] |

| Molecular Weight | 196.19 g/mol | [5] |

| Canonical SMILES | O=C(C1=CC=C(F)C=C1F)C1CCC1 | [4] |

| InChI Key | SFUBSOCKJIWUSM-UHFFFAOYSA-N | [4] |

| Appearance | Predicted: Clear yellow liquid | [6] |

| Purity | Typically >97.0% | [4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The reaction proceeds by activating the cyclobutanecarbonyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of 1,3-difluorobenzene. The fluorine atoms are deactivating, but the ortho- and para-directing effects guide the substitution. The final product is obtained after an aqueous workup to quench the catalyst.

Caption: Proposed Friedel-Crafts acylation workflow.

Detailed Experimental Protocol (Hypothetical)

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL/mmol of limiting reagent). Cool the flask to 0 °C using an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the stirred DCM.

-

Acyl Chloride Addition: Add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise to the suspension over 15 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 10 minutes.

-

Aromatic Substrate Addition: Add 1,3-difluorobenzene (1.1 equivalents) dropwise.

-

Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of cold water, followed by 1M HCl (aq).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural verification. The following are the predicted key features for this compound.

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra will be characteristic of the cyclobutyl and difluorophenyl moieties.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.8 - 8.0 | m | 1H | H adjacent to C=O and F |

| Aromatic | 6.9 - 7.2 | m | 2H | Remaining aromatic H's |

| Cyclobutyl | 3.8 - 4.0 | quintet | 1H | CH attached to C=O |

| Cyclobutyl | 2.2 - 2.5 | m | 4H | CH₂ adjacent to CH |

| Cyclobutyl | 1.8 - 2.1 | m | 2H | Remaining CH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 198 - 202 | |

| Aromatic (C-F) | 160 - 168 | Doublet, large ¹JCF coupling |

| Aromatic (C-H/C-C=O) | 110 - 135 | Complex splitting due to F |

| Cyclobutyl (CH) | 45 - 50 | |

| Cyclobutyl (CH₂) | 24 - 28 | |

| Cyclobutyl (CH₂) | 17 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3100 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium | Aliphatic C-H Stretch[7] |

| ~1680 | Strong | Aryl Ketone C=O Stretch[8] |

| 1500-1600 | Medium-Strong | Aromatic C=C Stretch |

| 1100-1250 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show characteristic fragmentation patterns for aryl ketones.[9][10]

| m/z Value | Predicted Identity | Fragmentation Pathway |

| 196 | [M]⁺ | Molecular Ion |

| 168 | [M - CO]⁺ | Loss of carbon monoxide |

| 141 | [C₇H₄F₂O]⁺ | α-cleavage, loss of propyl radical (C₃H₅) |

| 123 | [C₇H₄F₂]⁺ | Loss of cyclobutyl group |

| 69 | [C₄H₅O]⁺ | Acylium ion from cyclobutyl side |

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by the ketone carbonyl group and the electronically modified aromatic ring. This dual reactivity makes it a versatile intermediate.

Caption: Key reactivity hubs of the title compound.

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[11]

-

Condensation Reactions: As a ketone, it will react with reagents like 2,4-dinitrophenylhydrazine (Brady's reagent) to form a characteristic 2,4-dinitrophenylhydrazone precipitate, which serves as a classical test for carbonyls.[12][13]

-

Oxidation: Baeyer-Villiger oxidation can be employed to convert the ketone into an ester, allowing for selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond depending on the conditions.[1]

-

C-H Functionalization: Advanced synthetic strategies can achieve formal γ–C–H functionalization of the cyclobutane ring. This often proceeds via a Norrish-Yang photochemical cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which can then undergo palladium-catalyzed C-C bond functionalization to install a variety of groups with high diastereoselectivity.[1][14][15][16] This provides a powerful route to valuable 1,3-difunctionalized cyclobutanes.

-

Nucleophilic Aromatic Substitution (SnAr): The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorines.

Applications in Drug Discovery

The structural motifs present in this compound are highly relevant in modern drug design.

-

Cyclobutane as a Bioisostere: The cyclobutane ring is a valuable scaffold in medicinal chemistry. Its puckered, three-dimensional geometry can serve as a conformationally restricted alternative to more flexible alkyl linkers or as a non-planar isostere for phenyl rings, often improving metabolic stability and binding efficiency.[1][2]

-

Fluorine in Medicinal Chemistry: The incorporation of fluorine atoms is a widely used strategy to enhance the pharmacological properties of drug candidates. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity.[3][17]

This molecule serves as a key starting material for synthesizing more complex structures containing the 1,3-disubstituted cyclobutane framework, which has been featured in clinical candidates for treating autoimmune and cognitive disorders.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly detailed, data from closely related compounds provides essential guidance. The SDS for a similar fluorinated ketone indicates the following hazards.[18]

-

Hazard Classification:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[18]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[18]

-

P271: Use only outdoors or in a well-ventilated area.[18]

-

Handling: Handle with impervious gloves and in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant, following all local and national regulations.[19]

-

References

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

ResearchGate. (n.d.). Comparison of ¹³C NMR data for (I) and (II), indicating the cyclobutane ring formation. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutyl phenyl ketone. Retrieved from [Link]

- National Institutes of Health. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.

-

PubMed. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

-

PubMed. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutyl(2,5-difluorophenyl)methanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved from [Link]

-

Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Cyclobutyl(2,5-difluorophenyl)methanone | C11H10F2O | CID 43159847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. aksci.com [aksci.com]

A Technical Guide to Cyclobutyl(2,4-difluorophenyl)methanone: Synthesis, Properties, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Cyclobutyl(2,4-difluorophenyl)methanone, a key chemical intermediate in modern medicinal chemistry. The document delineates the compound's correct IUPAC nomenclature, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the causality behind experimental choices, particularly in the context of the Friedel-Crafts acylation, to provide a self-validating framework for its preparation. Furthermore, this guide explores its significance as a structural motif in the development of novel therapeutic agents, supported by authoritative references to underscore its role in contemporary drug discovery.

Introduction and Nomenclature

Cyclobutyl(2,4-difluorophenyl)methanone is an aromatic ketone that has garnered significant interest as a versatile building block in the synthesis of complex pharmaceutical compounds. Its structure, featuring a difluorinated phenyl ring attached to a cyclobutyl ketone moiety, is a recurring motif in various biologically active molecules. The fluorination pattern, in particular, is a critical feature, often employed by medicinal chemists to modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

The formal IUPAC name for this compound is cyclobutyl(2,4-difluorophenyl)methanone .[1][2] It is also commonly referred to as 2,4-difluorophenyl cyclobutyl ketone. The name systematically describes a cyclobutyl group and a 2,4-difluorophenyl group attached to the carbonyl carbon of a methanone ("ketone") core.[3]

Key Identifiers:

-

IUPAC Name: cyclobutyl(2,4-difluorophenyl)methanone[1]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. The data presented below has been aggregated from chemical databases and supplier specifications.

| Property | Value | Source |

| Molecular Weight | 196.19 g/mol | PubChem[4] |

| Exact Mass | 196.06997126 Da | PubChem[4] |

| Appearance | Off-white crystalline powder (typical) | Industrial Chemicals[5] |

| XLogP3-AA (LogP) | 2.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[4] |

Note: Physical properties such as melting point and boiling point are not consistently reported across public databases and should be determined experimentally for a specific batch.

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The most direct and industrially scalable method for preparing cyclobutyl(2,4-difluorophenyl)methanone is the Friedel-Crafts acylation of 1,3-difluorobenzene with cyclobutanecarbonyl chloride. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[6]

Mechanistic Rationale and Causality

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[6]

-

Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required. It coordinates to the chlorine atom of cyclobutanecarbonyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion. This acylium ion is resonance-stabilized and serves as the potent electrophile.[7]

-

Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring attacks the electrophilic acylium ion. The two fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect (-I). However, they are also ortho, para-directing due to their resonance electron-donating effect (+M).[8] In 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most nucleophilic and sterically accessible site for acylation, leading to high regioselectivity for the desired 2,4-disubstituted product.[8]

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton from the site of attack. The [AlCl₄]⁻ complex abstracts this proton, regenerating the aromatic ring and the AlCl₃ catalyst, and forming HCl as a byproduct.

This regioselective outcome is a key advantage of using 1,3-difluorobenzene as the starting material.[8]

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

1,3-Difluorobenzene (1.0 equivalent)

-

Cyclobutanecarbonyl chloride (1.1 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

5% HCl solution, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

-

Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

-

Reagent Addition: Add 1,3-difluorobenzene (1.0 eq) to the slurry. Subsequently, add cyclobutanecarbonyl chloride (1.1 eq), diluted in a small volume of anhydrous DCM, dropwise via the dropping funnel over 30-45 minutes. Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Causality: This step quenches the reaction and hydrolyzes the aluminum chloride complexes, breaking up the product-catalyst emulsion.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Washing: Combine all organic layers. Wash sequentially with 5% HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford cyclobutyl(2,4-difluorophenyl)methanone as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Cyclobutyl(2,4-difluorophenyl)methanone.

Applications in Drug Development and Medicinal Chemistry

The title compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. The cyclobutyl ketone and difluorophenyl moieties are desirable fragments in drug design.

-

Scaffold for API Synthesis: It serves as a precursor for creating a wide range of derivatives. The ketone functionality is a versatile handle for further chemical transformations, such as reduction to an alcohol, reductive amination to form amines, or conversion to heterocyclic systems.

-

Modulation of Pharmacokinetics: The presence of two fluorine atoms on the phenyl ring is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation by Cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug candidate.

-

Receptor Binding: The rigid cyclobutyl group can provide a specific conformational constraint, which can be beneficial for locking a molecule into an active conformation for optimal binding to a biological target like an enzyme or receptor.

While specific, publicly disclosed drug candidates containing this exact fragment are often protected by patents, the structural motif is found in compounds investigated across various therapeutic areas. Its analogs, such as (1-(2,4-Difluorophenyl)cyclobutyl)methanamine, highlight the utility of this core structure in building diverse chemical libraries for screening.[9]

Safety and Handling

As with any laboratory chemical, proper handling is essential. Users should consult the latest Safety Data Sheet (SDS) from their supplier before use.

-

General Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.

Conclusion

Cyclobutyl(2,4-difluorophenyl)methanone is a high-value chemical intermediate whose synthesis and application are rooted in fundamental principles of organic chemistry. The Friedel-Crafts acylation provides a reliable and regioselective route to its production, leveraging the directing effects of the fluorine substituents on the aromatic ring. Its structural features make it an attractive building block for drug development professionals seeking to enhance the metabolic stability and conformational rigidity of new therapeutic agents. This guide provides the foundational knowledge required for the confident synthesis and strategic application of this important compound in a research and development setting.

References

-

PubChem. Cyclobutyl(2,5-difluorophenyl)methanone. National Center for Biotechnology Information. [Link]

-

Chem-CAS. 898791-26-9 cyclobutyl-(2,4-difluorophenyl)methanone. [Link]

-

SynArchive. Friedel-Crafts Acylation. [Link]

-

Industrial Chemicals. Cyclobutyl 4-fluorophenyl methanone 98%. [Link]

-

NTHU Institutional Repository. Regioselective Friedel-Crafts acylation with 2-arylfuran-3,4-dicarboxylic acid anhydrides and their ester acid chlorides. [Link]

- Google Patents.

-

YouTube. Friedel Crafts acylation. Organic Chemistry. [Link]

-

UC Davis ChemWiki. Ketones. [Link]

-

Chemsrc. Cyclobutyl(perfluorophenyl)methanone | CAS#:1714073-22-9. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 898791-26-9 cyclobutyl-(2,4-difluorophenyl)methanone - CAS数据库 [cheman.chemnet.com]

- 3. Untitled Document [home.miracosta.edu]

- 4. Cyclobutyl(2,5-difluorophenyl)methanone | C11H10F2O | CID 43159847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Cyclobutyl 4-fluorophenyl Methanone 98% at Affordable Prices, Pharmaceutical Intermediates [forecastchemicals.com]

- 6. synarchive.com [synarchive.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1344261-71-7|(1-(2,4-Difluorophenyl)cyclobutyl)methanamine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of Cyclobutyl 2,4-difluorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of Cyclobutyl 2,4-difluorophenyl ketone, a compound of interest in medicinal chemistry and drug development. The unique structural combination of a cyclobutyl ring and a difluorophenyl moiety imparts specific physicochemical characteristics that are critical for its behavior in biological systems and its development as a potential therapeutic agent. This document outlines these properties and provides detailed experimental protocols for their determination, ensuring scientific rigor and reproducibility.

The cyclobutane motif is increasingly recognized for its ability to confer advantageous pharmacological properties, such as metabolic stability and improved binding efficiency[1][2]. The difluorophenyl group, a common substituent in many pharmaceuticals, can enhance potency and modulate pharmacokinetic profiles. Understanding the physical properties of this compound is therefore a foundational step in its journey from a laboratory curiosity to a potential clinical candidate.

Chemical Identity and Core Properties

This compound is a solid, crystalline compound at room temperature. Its fundamental chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | cyclobutyl-(2,4-difluorophenyl)methanone | [3] |

| CAS Number | 898791-26-9 | [3] |

| Molecular Formula | C₁₁H₁₀F₂O | [3] |

| Molecular Weight | 196.19 g/mol | [3] |

| SMILES | O=C(C1=CC=C(F)C=C1F)C1CCC1 | [3] |

Structural Elucidation and Spectroscopic Analysis

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. These methods provide a detailed fingerprint of the molecule, allowing for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the difluorophenyl ring and the aliphatic protons of the cyclobutyl ring. The aromatic protons will likely appear in the downfield region (around 6.5-8.4 ppm) and exhibit complex splitting patterns due to fluorine-hydrogen coupling. The cyclobutyl protons will be found in the upfield region (typically 1.8-2.8 ppm for protons alpha to a carbonyl group and 0.7-2.0 ppm for other sp³ C-H bonds)[4].

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in a different chemical environment. The carbonyl carbon is expected to have a chemical shift in the range of 205-220 ppm[5]. The aromatic carbons will appear between 125-150 ppm, with the carbons directly attached to fluorine showing characteristic splitting patterns. The aliphatic carbons of the cyclobutyl ring will resonate at higher field strengths.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1660-1770 cm⁻¹ for ketones[6]. The exact position of this peak can be influenced by conjugation with the aromatic ring. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-F stretching vibrations.

Experimental Determination of Physical Properties

The following section details the experimental protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm[7].

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (initially a rapid ramp to about 20°C below the expected melting point, then a slower ramp of 1-2°C per minute)[7][8].

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting[7].

-

The melting point is reported as a range between these two temperatures.

Solubility Profile

Understanding the solubility of a compound is crucial for its formulation and delivery as a drug.

Protocol:

-

Approximately 0.1 g of the solid compound is placed in a test tube[9].

-

3 mL of a selected solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added incrementally with vigorous shaking[9][10].

-

The mixture is observed to determine if the compound dissolves completely, is partially soluble, or is insoluble.

-

For aqueous solubility, the pH of the resulting solution should be tested with litmus paper to identify any acidic or basic properties.

-

If the compound is insoluble in water, its solubility in 5% aqueous NaOH and 5% aqueous HCl should be tested to determine if it has acidic or basic functional groups that can be ionized to enhance solubility[11].

Conclusion

The physical properties of this compound, including its melting point, solubility, and spectroscopic characteristics, are fundamental to its development as a potential pharmaceutical agent. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of these properties. A thorough understanding of these characteristics will enable researchers and drug development professionals to make informed decisions regarding the formulation, delivery, and optimization of this promising compound.

References

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved from [Link]

-

Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (n.d.). Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Synthesis and spectroscopic characterization of cyclobutyl hydantoins. (2018). CONICET. Retrieved from [Link]

-

Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]

-

1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. (2017). ResearchGate. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclobutyl phenyl ketone. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Retrieved from [Link]

-

Synthesis and spectroscopic characterization of cyclobutyl hydantoins. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclobutane—Physical Properties and Theoretical Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023, March 2). YouTube. Retrieved from [Link]

-

Identification of Unknown Aldehydes and Ketones. (2020). JoVE. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Cyclobutane—Physical Properties and Theoretical Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

-

Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. saltise.ca [saltise.ca]

- 11. scribd.com [scribd.com]

Spectroscopic data of Cyclobutyl 2,4-difluorophenyl ketone

An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclobutyl 2,4-difluorophenyl ketone

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. This compound (CAS No. 898791-26-9) is a compound of interest, incorporating a strained cyclobutyl ring and a difluorinated aromatic moiety.[1] These structural features are prevalent in medicinal chemistry, where cyclobutanes can serve as bioisosteres for other cyclic systems and fluorine substitution is a key strategy for modulating metabolic stability and binding affinity.[2]

This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We will delve into the theoretical underpinnings and practical methodologies of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering researchers a validated framework for the characterization and quality control of this and similar molecules.

The molecular structure, with its key functional groups, forms the basis of our spectroscopic investigation.

Caption: Molecular Structure of this compound.

General Spectroscopic Workflow

The confirmation of a chemical structure is a multi-faceted process. A typical workflow involves a synergistic application of various spectroscopic techniques, where the results from one method complement and validate the others. This ensures an unambiguous structural assignment.

Caption: A typical workflow for spectroscopic structure elucidation.

Infrared (IR) Spectroscopy

Core Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the key absorptions will be from the carbonyl (C=O) group, the aromatic ring (C=C and C-H bonds), the cyclobutyl aliphatic C-H bonds, and the carbon-fluorine (C-F) bonds.[3] The position of the carbonyl stretch is particularly diagnostic; conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ketone.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

The ATR technique is a common choice for solid and liquid samples due to its minimal sample preparation requirements.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a lint-free cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid powder or neat liquid sample directly onto the center of the ATR crystal.

-

Pressure Application: Lower the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum, typically over a range of 4000–400 cm⁻¹.[5]

Predicted Spectral Data & Interpretation

The IR spectrum provides a quick and effective confirmation of the key functional groups present in the molecule.

-

C=O Stretch (Aromatic Ketone): The most intense and easily identifiable peak. For an aromatic ketone, this stretch is typically found in the range of 1685–1665 cm⁻¹.[6] The electron-withdrawing nature of the fluorine atoms may slightly increase this frequency.

-

sp² C-H Stretch (Aromatic): Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region.[7]

-

sp³ C-H Stretch (Aliphatic): The C-H bonds of the cyclobutyl ring will exhibit strong stretching absorptions in the 3000–2850 cm⁻¹ range.[8]

-

C=C Stretch (Aromatic): The carbon-carbon double bonds within the benzene ring give rise to characteristic absorptions in the 1600–1450 cm⁻¹ region.

-

C-F Stretch: The carbon-fluorine bonds are strong and polar, resulting in intense absorptions in the fingerprint region, typically between 1280 cm⁻¹ and 1220 cm⁻¹.[5]

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals from various bending and stretching vibrations, including C-C stretches and C-H bends, which are unique to the molecule's overall structure.[3]

Table 1: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100–3000 | Medium | Aromatic C-H Stretch |

| ~3000–2850 | Strong | Aliphatic C-H Stretch (Cyclobutyl) |

| ~1690–1670 | Strong, Sharp | C=O Stretch (Aromatic Ketone) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1280–1220 | Strong | C-F Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[9]

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6–0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid obscuring sample signals.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and serves as the reference point for the chemical shift scale.[5]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard one-pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. The spectral width typically covers 0–12 ppm.

-

¹³C NMR: Acquire the proton-decoupled spectrum. This common technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each chemically unique carbon atom.[10] Due to the low natural abundance of ¹³C (1.1%), more scans and a longer acquisition time are required compared to ¹H NMR.[9]

-

Predicted ¹H NMR Data & Interpretation

The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling.

-

Aromatic Protons (3H): The three protons on the difluorophenyl ring will appear in the downfield region (typically 7.0–8.0 ppm) due to the deshielding effect of the aromatic ring current and the carbonyl group. Their chemical shifts and coupling patterns will be complex due to coupling to each other and to the two fluorine atoms. We expect to see complex multiplets.

-

Methine Proton (1H, α to C=O): The single proton on the cyclobutyl ring attached to the carbonyl carbon will be the most downfield of the aliphatic protons (predicted around 3.6–4.0 ppm) due to the deshielding effect of the adjacent carbonyl group. It will likely appear as a multiplet (e.g., a quintet or more complex pattern) due to coupling with the adjacent CH₂ groups.

-

Cyclobutyl Protons (6H): The remaining six protons on the three CH₂ groups of the cyclobutyl ring will appear further upfield, likely in the range of 1.8–2.5 ppm. Due to their different proximities to the aromatic ring and restricted bond rotation, they are not chemically equivalent and will likely show complex, overlapping multiplets.

Table 2: Predicted ¹H NMR Spectroscopy Data (in CDCl₃, referenced to TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0–7.8 | Multiplet (m) | 3H | Aromatic protons (C₆H₃F₂) |

| ~3.6–4.0 | Multiplet (m) | 1H | Methine proton (α to C=O) |

| ~1.8–2.5 | Multiplet (m) | 6H | Cyclobutyl methylene protons |

Predicted ¹³C NMR Data & Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing in the 195–220 ppm range for ketones.[11]

-

Aromatic Carbons (6C): The six carbons of the aromatic ring will resonate between ~110 and 165 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants and will be shifted significantly. The carbon attached to the carbonyl group (ipso-carbon) and the other quaternary carbons will typically have weaker signals.

-

Cyclobutyl Carbons (4C): The aliphatic carbons of the cyclobutyl ring will appear in the upfield region. The methine carbon (α to the carbonyl) will be the most deshielded of this group, likely around 35-55 ppm. The remaining methylene carbons will be found further upfield, typically between 15-35 ppm.[12]

Table 3: Predicted ¹³C NMR Spectroscopy Data (in CDCl₃, referenced to TMS)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| >195 | Carbonyl (C=O) |

| ~160–165 (d) | Aromatic C-F |

| ~110–135 | Aromatic C-H and C-C=O |

| ~110–120 (d) | Aromatic C-F |

| ~45–55 | Methine (α to C=O) |

| ~15–35 | Methylene (Cyclobutyl) |

(d) indicates a doublet due to C-F coupling.

Mass Spectrometry (MS)

Core Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For this analysis, Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation.

Experimental Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).

-

Fragmentation: The molecular ion is energetically unstable and often breaks apart into smaller, more stable charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum—a graph of relative intensity versus m/z.

Predicted Mass Spectrum & Interpretation

The molecular formula of this compound is C₁₁H₁₀F₂O. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

Molecular Ion (M•⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (~196.2 g/mol ). Aromatic ketones generally show a relatively strong molecular ion peak.[13]

-

Key Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[14]

-

Loss of Cyclobutyl Radical: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring will result in the loss of a cyclobutyl radical (•C₄H₇, 55 Da). This will produce a prominent peak corresponding to the 2,4-difluorobenzoyl cation at m/z 141. This is often the base peak.

-

Loss of 2,4-difluorophenyl Radical: The alternative α-cleavage, loss of the difluorophenyl radical (•C₆H₃F₂, 113 Da), would yield a cyclobutylacylium ion at m/z 83.

-

Other Fragments: Further fragmentation of the 2,4-difluorobenzoyl cation (m/z 141) can occur via the loss of carbon monoxide (CO, 28 Da) to give a difluorophenyl cation at m/z 113.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Identity |

|---|---|

| 196 | [M]•⁺, Molecular Ion |

| 141 | [M - C₄H₇]⁺ (Base Peak) |

| 113 | [M - C₄H₇ - CO]⁺ |

| 83 | [M - C₆H₃F₂]⁺ |

Conclusion

The structural characterization of this compound is reliably achieved through a combination of IR, NMR, and MS techniques. This guide outlines the expected spectroscopic data based on established chemical principles. IR spectroscopy will confirm the presence of the aromatic ketone and C-F bonds. ¹H and ¹³C NMR will elucidate the precise carbon-hydrogen framework and the distinct chemical environments of the nuclei. Finally, mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns consistent with the proposed structure. By following the detailed protocols and comparing experimental results with the predictive data presented herein, researchers can confidently verify the identity and purity of this compound, facilitating its application in further scientific endeavors.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

University of Regensburg. Chemical Shifts. Available at: [Link][15]

-

Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link][12]

-

Dou, L., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie. Available at: [Link][2][16]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link][3][6]

-

University of Pardubice. Table of Characteristic IR Absorptions. Available at: [Link][7]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link][11]

-

University of Colorado Boulder. Fragmentation and Interpretation of Spectra. Available at: [Link][14]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link][17]

-

University of Warsaw. Carbonyl - compounds - IR - spectroscopy. Available at: [Link][4]

-

Michigan State University. Mass Spectrometry: Fragmentation. Available at: [Link][13]

-

James Ashenhurst. 13C NMR Chemical Shift Table. Available at: [Link][18]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. bhu.ac.in [bhu.ac.in]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. whitman.edu [whitman.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Emergence of Cyclobutyl Ketone Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

La Jolla, CA – January 18, 2026 – In the relentless pursuit of novel therapeutic agents, the strategic incorporation of unique molecular scaffolds is paramount. Among these, the cyclobutane moiety has garnered significant attention for its ability to confer advantageous pharmacological properties upon drug candidates. This guide provides an in-depth technical exploration of the discovery and development of novel cyclobutyl ketone derivatives, with a particular focus on a groundbreaking synthetic methodology that unlocks access to previously challenging chemical space. Authored for researchers, scientists, and drug development professionals, this document synthesizes cutting-edge synthetic protocols, advanced characterization techniques, and insights into the biological relevance of this burgeoning class of molecules.

The Cyclobutyl Ketone Scaffold: A Privileged Motif in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to enhance the properties of small molecules. Its unique puckered structure, longer C-C bond lengths, and relative chemical inertness despite its high ring strain offer a distinct three-dimensional geometry that can be exploited for various applications in drug design.[1] Cyclobutanes can improve metabolic stability, direct key pharmacophore groups, induce conformational restriction, and act as non-planar bioisosteres for aromatic rings.[2] The incorporation of a ketone functionality onto the cyclobutane ring provides a versatile handle for further synthetic modifications and can play a crucial role in the molecule's interaction with biological targets.

A Novel Synthetic Paradigm: Formal γ-C–H Functionalization of Cyclobutyl Ketones

A significant breakthrough in the synthesis of complex cyclobutyl ketone derivatives has been the development of a formal γ-C–H functionalization strategy. This two-step sequence provides stereospecific access to cis-1,3-difunctionalized cyclobutanes from readily available aryl cyclobutyl ketones.[3][4] This methodology overcomes the inherent challenge of selectively functionalizing the γ-position of the cyclobutane ring, which is typically less reactive than the β-position.

The overall synthetic workflow is depicted below:

Caption: A high-level overview of the two-step synthetic sequence.

This innovative approach significantly expands the toolkit for medicinal chemists, enabling the creation of a diverse library of novel cyclobutyl ketone derivatives with precise control over stereochemistry.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide a self-validating system for researchers.

Protocol 1: Norrish-Yang Cyclization of Aryl Cyclobutyl Ketones

This procedure details the formation of the key bicyclo[1.1.1]pentan-2-ol intermediate. The use of a 365 nm UV source is crucial for minimizing side-product formation and improving yields compared to broader spectrum mercury arc lamps.[3]

Materials:

-

Aryl cyclobutyl ketone (1.0 equiv)

-

Anhydrous benzene (or other suitable solvent)

-

Quartz reaction vessel

-

365 nm UV lamp (e.g., LED array)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a quartz reaction vessel, dissolve the aryl cyclobutyl ketone in anhydrous benzene to a concentration of 0.02 M.

-

Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen.

-

Seal the vessel and place it in proximity to a 365 nm UV lamp. For optimal results, the reaction can be cooled to 0-10 °C.

-

Irradiate the solution for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the bicyclo[1.1.1]pentan-2-ol intermediate.

Protocol 2: Palladium-Catalyzed C-C Cleavage and Functionalization

This protocol describes the stereospecific functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate with a variety of coupling partners.

Materials:

-

Bicyclo[1.1.1]pentan-2-ol intermediate (1.0 equiv)

-

Aryl, heteroaryl, alkenyl, or alkynyl iodide (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand, 20 mol%)

-

Silver(I) oxide (Ag₂O, 2.0 equiv)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube, add the bicyclo[1.1.1]pentan-2-ol intermediate, the iodide coupling partner, Pd(OAc)₂, the ligand, and Ag₂O.

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous DCE via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 20 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cis-1,3-difunctionalized cyclobutyl ketone.

Data Presentation: Synthesis Scope and Yields

The palladium-catalyzed functionalization exhibits a broad substrate scope. The following table summarizes the yields for a variety of coupling partners with 2-phenylbicyclo[1.1.1]pentan-2-ol.

| Entry | Coupling Partner (Iodide) | Product | Yield (%) |

| 1 | 4-Iodobenzonitrile | (cis)-3-(4-cyanophenyl)cyclobutyl)(phenyl)methanone | 85 |

| 2 | Methyl 4-iodobenzoate | Methyl 4-(cis-3-benzoylcyclobutyl)benzoate | 78 |

| 3 | 1-Iodo-4-nitrobenzene | (cis)-3-(4-nitrophenyl)cyclobutyl)(phenyl)methanone | 88 |

| 4 | 2-Iodopyridine | (cis)-3-(pyridin-2-yl)cyclobutyl)(phenyl)methanone | 65 |

| 5 | 5-Iodoindole | (cis)-3-(1H-indol-5-yl)cyclobutyl)(phenyl)methanone | 52 |

| 6 | (E)-1-Iodo-2-phenylethene | (E)-(cis)-3-(2-phenylvinyl)cyclobutyl)(phenyl)methanone | 71 |

| 7 | 1-Iodo-2-phenylethyne | (cis)-3-(phenylethynyl)cyclobutyl)(phenyl)methanone | 63 |

Advanced Characterization

The structural elucidation of the novel cyclobutyl ketone derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The cis stereochemistry of the 1,3-disubstituted cyclobutane ring can be confirmed by the coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. The protons on the cyclobutane ring typically appear in the range of 2.0-3.5 ppm.

-

¹³C NMR: The carbonyl carbon of the ketone typically resonates around 200 ppm. The chemical shifts of the cyclobutane ring carbons provide further confirmation of the substitution pattern.

Representative Data for (cis)-(3-(4-methoxyphenyl)cyclobutyl)(phenyl)methanone:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.98 – 7.93 (m, 2H), 7.59 – 7.53 (m, 1H), 7.48 – 7.42 (m, 2H), 7.15 (d, J = 8.6 Hz, 2H), 6.86 (d, J = 8.6 Hz, 2H), 3.80 (s, 3H), 3.45 – 3.35 (m, 1H), 3.29 – 3.18 (m, 1H), 2.65 – 2.52 (m, 2H), 2.48 – 2.35 (m, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 200.2, 158.4, 137.2, 135.9, 132.9, 128.5, 128.0, 127.9, 114.0, 55.3, 41.2, 35.8, 25.1.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compounds. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information.

Biological Relevance and Therapeutic Potential

Cyclobutyl ketone derivatives are emerging as promising scaffolds for the development of new therapeutics across various disease areas.

Enzyme Inhibition: The strained four-membered ring of cyclobutanones can render the ketone carbonyl more electrophilic, making them effective inhibitors of certain enzymes.[5] For instance, α-aminocyclobutanone derivatives have been identified as micromolar inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE), a potential target for new antibiotics.[5]

Targeting Kinases and Proteases: The rigid cyclobutane scaffold can be used to orient functional groups in a precise manner to interact with the active sites of kinases and proteases, which are key targets in oncology and inflammatory diseases. Several cyclobutane-containing compounds are currently in clinical trials as kinase inhibitors.[6][7]

Modulation of G-Protein Coupled Receptors (GPCRs): The unique three-dimensional shape of cyclobutane derivatives can be advantageous for achieving high affinity and selectivity for GPCRs. The clinical candidate PF-03654746, a histamine H3 receptor antagonist, features a cyclobutane core and has been investigated for the treatment of cognitive disorders.[8][9]

Case Study: RORγt Modulation in Autoimmune Diseases

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, making it a key target for the treatment of autoimmune diseases.[10][11] The clinical candidate TAK-828F is a potent and selective inverse agonist of RORγt that incorporates a 1,3-disubstituted cyclobutane moiety.[10][11]

The signaling pathway modulated by RORγt inverse agonists is illustrated below:

Caption: Simplified signaling pathway of RORγt-mediated IL-17 production and its inhibition by TAK-828F.

Conclusion and Future Directions

The discovery of novel cyclobutyl ketone derivatives is at the forefront of modern medicinal chemistry. The development of innovative synthetic methodologies, such as the formal γ-C–H functionalization, has opened up new avenues for the creation of structurally diverse and complex molecules. The unique properties conferred by the cyclobutane scaffold, combined with the versatility of the ketone functionality, make these compounds highly attractive for drug discovery programs targeting a wide range of diseases. Future research in this area will likely focus on the development of enantioselective synthetic methods, the exploration of a broader range of biological targets, and the optimization of the pharmacokinetic and pharmacodynamic properties of this promising class of molecules.

References

-

Van der Veken, P., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2351. [Link]

-

Radboud Repository. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

MDPI. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 567. [Link]

-

Nakamura, T., et al. (2019). Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist. Journal of Pharmacological Sciences, 141(3), 125-132. [Link]

-

Karger Publishers. (2018). Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist. Pharmacology, 102(3-4), 163-170. [Link]

-

ResearchGate. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

-

Fan, Z., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]

-

Stokes, J. R., et al. (2012). The effects of an H3 receptor antagonist (PF-03654746) with fexofenadine on reducing allergic rhinitis symptoms. Journal of Allergy and Clinical Immunology, 129(2), 409-412.e2. [Link]

- Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.

-

Brioni, J. D., et al. (2011). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. Journal of Pharmacology and Experimental Therapeutics, 336(1), 38-46. [Link]

-

Patsnap Synapse. (n.d.). PF-3654746. Retrieved from [Link]

-

ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

-

Chem-Station. (2016). Norrish-Yang Reaction. Retrieved from [Link]

-

PubMed. (2000). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 65(23), 7729-7740. [Link]

-

The University of British Columbia. (n.d.). Engineering acyclic alkyl aryl ketones for enantioselective Norrish/Yang type II photochemistry in the crystalline state. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligand investigation for C−C cleavage/arylation of bicyclo[1.1.1]pentan‐2‐ol.[a,b]. [Link]

-

PubMed. (2020). Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. Journal of Medicinal Chemistry, 63(21), 12725-12747. [Link]

-

Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [https://www.semanticscholar.org/paper/Cyclobutanes-in-Small%E2%80%90Molecule-Drug-Candidates-van-der-Veken-Tej V/d1c3e3a9f5b8a0e8d1b1e9b1c9e9e9e9e9e9e9e9]([Link] V/d1c3e3a9f5b8a0e8d1b1e9b1c9e9e9e9e9e9e9e9)

-

ChemRxiv. (n.d.). The Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

-

PubMed Central. (n.d.). Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

-

PubMed Central. (n.d.). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. [Link]

-

PubMed Central. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]

-

ResearchGate. (n.d.). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. [Link]

-

MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

-

ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]

-

PubMed. (2004). Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. Magnetic Resonance in Chemistry, 42(6), 555-558. [Link]

-

MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 14931-14971. [Link]

-

ResearchGate. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. [Link]

-

PubMed Central. (n.d.). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]

Sources

- 1. PF-3654746 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. TAK-828 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 7. Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PF-03654746 | Histamine Receptor | TargetMol [targetmol.com]

- 10. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

A Comprehensive Guide to the Theoretical-Experimental Analysis of 2,4-Difluorophenyl Ketone Conformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of 2,4-difluorophenyl ketones is of paramount importance in the fields of medicinal chemistry and materials science. The spatial arrangement of the difluorophenyl ring relative to the ketone moiety dictates the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics.[1][2] This in-depth technical guide provides a cohesive framework for the theoretical and experimental elucidation of these conformations. We will explore the causality behind the selection of computational and experimental methodologies, emphasizing a self-validating system where theoretical predictions are rigorously tested against experimental data. This guide is intended to equip researchers with the knowledge to confidently investigate and interpret the conformational preferences of this critical class of molecules.

Introduction: The Significance of Conformation in Fluorinated Ketones

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties.[2] In the case of 2,4-difluorophenyl ketones, the fluorine substituents exert strong inductive and steric effects that govern the rotational barrier around the C(sp²)-C(sp²) single bond connecting the phenyl ring and the carbonyl group.[1] Understanding the preferred conformations is crucial as it directly impacts:

-

Receptor Binding: In drug development, the three-dimensional shape of a molecule is a key determinant of its ability to bind to a biological target.[3]

-

Crystal Packing and Polymorphism: In materials science, conformational preferences influence how molecules arrange themselves in the solid state, affecting properties like solubility and stability.[4]

-

Reactivity: The accessibility of the carbonyl group for nucleophilic attack is influenced by the orientation of the difluorophenyl ring.[1][5]

This guide will navigate the synergistic application of theoretical calculations and experimental validation to build a robust understanding of the conformational behavior of 2,4-difluorophenyl ketones.

Theoretical Framework: Computational Exploration of Conformational Space

Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and identifying its stable conformers.[6] The primary goal is to determine the relative energies of different rotational isomers (rotamers) and the energy barriers separating them.

Choosing the Right Computational Method

The selection of an appropriate theoretical method is a critical first step, balancing computational cost with accuracy.

-